

# 4-FPD: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *4-Fluoropentedrone hydrochloride*

Cat. No.: *B12354898*

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Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 4-FPD (4-Fluoropentedrone) is a research chemical, and its pharmacological and toxicological properties in humans are not well understood. This guide summarizes the available scientific data and should not be interpreted as an endorsement or promotion of its use.

## Introduction

4-Fluoropentedrone (4-FPD), systematically named 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, is a synthetic cathinone.<sup>[1][2][3]</sup> Synthetic cathinones are a class of novel psychoactive substances (NPS) that are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant. These substances typically act as central nervous system stimulants.<sup>[1][4]</sup> While the physicochemical properties of 4-FPD have been characterized in a detailed study, there is a significant lack of published research on its pharmacology, toxicology, and mechanism of action.<sup>[1][3]</sup> This guide provides a comprehensive overview of the existing technical data on 4-FPD and outlines the experimental protocols used for its characterization.

## Physicochemical Properties

The primary source of physicochemical data for 4-FPD hydrochloride comes from a 2018 study by Rojkiewicz et al.<sup>[1][3]</sup>

Property	Value	Reference
Chemical Name	1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride	<a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	4-Fluoropentedrone, 4-FPD	<a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> FNO · HCl	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	245.72 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White crystalline solid	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	186.5 °C (determined by DSC)	<a href="#">[1]</a> <a href="#">[3]</a>

## Analytical Data

The following tables summarize the key analytical data for the characterization of 4-FPD hydrochloride.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d<sub>6</sub>

<sup>1</sup> H-NMR (ppm)	<sup>13</sup> C-NMR (ppm)	Assignment
9.61 (br s, 2H)	195.4	C=O
8.16 (m, 2H)	165.2 (d, J=251.3 Hz)	C-F
7.46 (t, J=8.8 Hz, 2H)	132.0 (d, J=9.6 Hz)	CH (aromatic)
5.17 (m, 1H)	129.9 (d, J=3.0 Hz)	CH (aromatic)
2.65 (s, 3H)	116.3 (d, J=22.1 Hz)	CH (aromatic)
1.83 (m, 1H)	60.1	CH-NH <sub>2</sub> <sup>+</sup>
1.55 (m, 1H)	30.1	N-CH <sub>3</sub>
1.25 (m, 2H)	30.0	CH <sub>2</sub>
0.81 (t, J=7.3 Hz, 3H)	17.8	CH <sub>2</sub>
13.5	CH <sub>3</sub>	

Data sourced from Rojkiewicz et al., 2018.[1][3]

## Mass Spectrometry (MS)

Technique	Key Fragments (m/z)	Interpretation
GC-MS (EI)	123, 95, 75, 58	Fragmentation pattern characteristic of 4-FPD
ESI-MS	210.2	[M+H] <sup>+</sup>
ESI-MS <sup>2</sup> (210.2)	123.1, 166.1, 192.1	Product ions of the protonated molecule
ESI-MS <sup>3</sup> (210.2 → 123.1)	95.1, 75.1	Product ions of the m/z 123.1 fragment

Data sourced from Rojkiewicz et al., 2018.[1][3]

## Vibrational Spectroscopy

Technique	Key Bands (cm <sup>-1</sup> )	Assignment
Infrared (IR)	1690, 1598	C=O stretching, C-C aromatic stretching
Raman	1690, 1598	C=O stretching, C-C aromatic stretching

Data sourced from Rojkiewicz et al., 2018.[4]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent	λ <sub>max</sub> (nm)
Methanol	252

Data sourced from Rojkiewicz et al., 2018.[1][3]

## X-ray Crystallography

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	10.999(2)
b (Å)	17.159(3)
c (Å)	7.2130(14)
β (°)	106.84(3)
Volume (Å <sup>3</sup> )	1301.6(4)
Z	4

Data sourced from Rojkiewicz et al., 2018.[1][3]

## Experimental Protocols

The following methodologies are based on the procedures described by Rojkiewicz et al. (2018).[\[1\]](#)[\[3\]](#)

#### Sample Preparation:

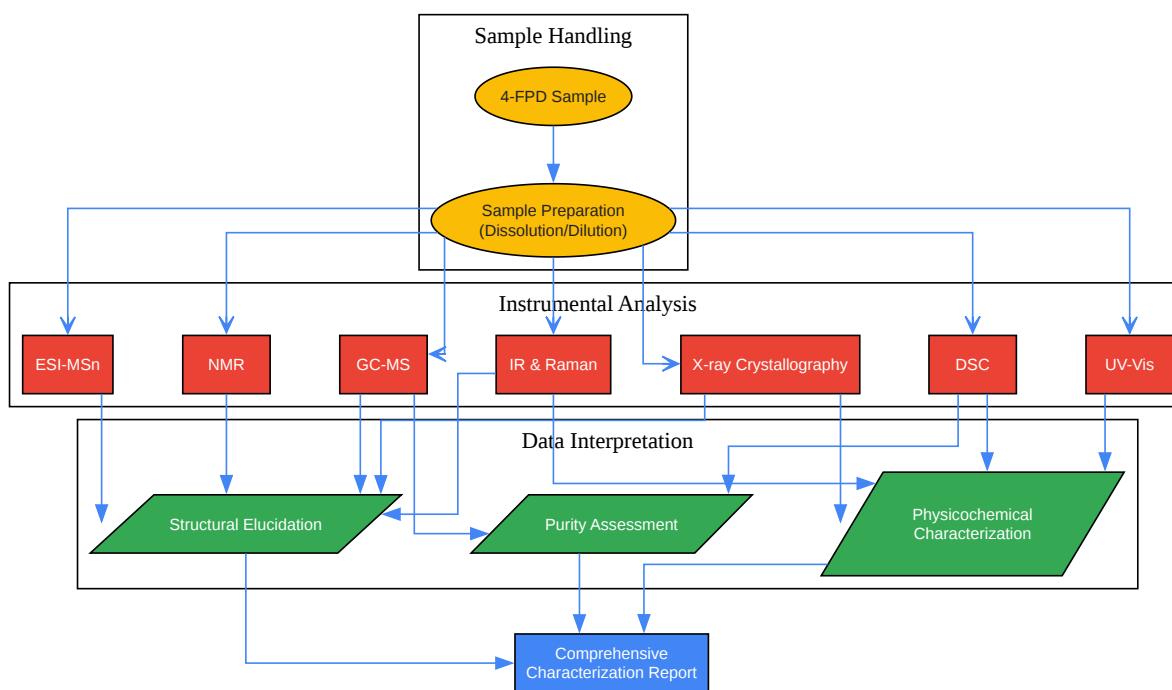
- For Gas Chromatography studies: A 10 mg aliquot of the 4-FPD sample was dissolved in 1 mL of methanol by ultrasonication for 10 minutes. A 10  $\mu$ L aliquot of this solution was then diluted 100-fold with methanol for analysis.
- For NMR spectroscopic analysis: 10 mg of the powder sample was dissolved in 0.6 mL of DMSO-d<sub>6</sub>.
- For DSC, IR, Raman, and UV-Vis studies: 5 mg of the sample was used for each analysis.

#### Instrumentation:

- Gas Chromatography-Mass Spectrometry (GC-MS): An Agilent Technologies 7890A GC with a 5975C VL MSD was used. The column was an HP-5MS (30 m  $\times$  0.25 mm  $\times$  0.25  $\mu$ m). The oven temperature program started at 50°C for 2.8 minutes, then ramped to 310°C at a rate of 25°C/min, and held for 10 minutes. Helium was the carrier gas at a flow rate of 1.2 mL/min.
- Electrospray Ionization Ion Trap Mass Spectrometry (ESI-MS): A Bruker Daltonik HCT Ultra ion trap mass spectrometer was used. The sample was infused directly into the ion source.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A Bruker Avance III 600 MHz spectrometer was used.
- Infrared (IR) Spectroscopy: A Bruker Tensor 27 FTIR spectrometer with an ATR accessory was used.
- Raman Spectroscopy: A Bruker MultiRam FT-Raman spectrometer with a Nd:YAG laser (1064 nm) was used.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: A Jasco V-530 spectrophotometer was used.
- X-ray Crystallography: A SuperNova (Dual) CCD diffractometer with CuK $\alpha$  radiation ( $\lambda$  = 1.54184  $\text{\AA}$ ) was used for data collection.

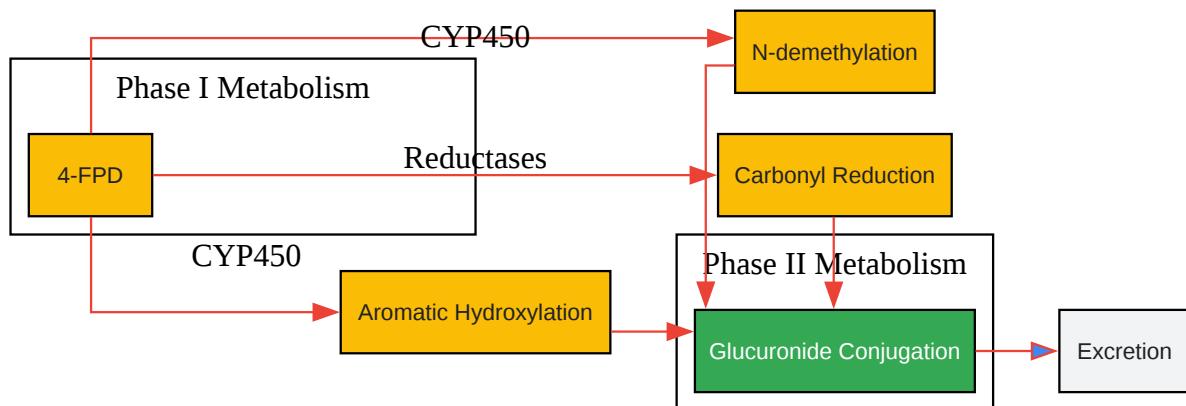
- Differential Scanning Calorimetry (DSC): A Mettler Toledo DSC 822e instrument was used. The sample was heated from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

## Mandatory Visualizations



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Caption: Analytical workflow for the characterization of 4-FPD.



Note: This is a hypothetical pathway based on general cathinone metabolism.  
No specific metabolic data for 4-FPD is currently available.

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Caption: Hypothetical metabolic pathway of 4-FPD.

## Pharmacology and Toxicology

It is critical to note that there is a significant lack of published scientific literature on the pharmacology, pharmacokinetics, pharmacodynamics, and toxicology of 4-FPD. The information below is based on the general properties of synthetic cathinones and should be considered speculative in the absence of specific data for 4-FPD.

## Mechanism of Action

Synthetic cathinones are typically monoamine transporter inhibitors and/or releasers. They are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).<sup>[5]</sup> By blocking the reuptake or promoting the release of these neurotransmitters, they increase their extracellular concentrations in the brain, leading to stimulant effects. The specific affinity and activity of 4-FPD at these transporters have not been determined.

## Pharmacodynamics

The subjective effects of synthetic cathinones in humans are reported to be similar to those of classic psychostimulants like amphetamine, cocaine, and MDMA. These can include increased

energy, euphoria, and sociability. The specific psychopharmacological profile of 4-FPD is unknown.

## Pharmacokinetics

There is no published data on the absorption, distribution, metabolism, and excretion (ADME) of 4-FPD in any biological system. The hypothetical metabolic pathway diagram above illustrates potential routes of biotransformation based on studies of other synthetic cathinones, which often undergo N-dealkylation, reduction of the carbonyl group, and hydroxylation of the aromatic ring, followed by glucuronide conjugation.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Toxicology

The toxicity profile of 4-FPD is unknown. There are no published animal studies or case reports detailing its adverse effects.

## Conclusion

4-FPD is a synthetic cathinone that has been thoroughly characterized from a physicochemical and analytical perspective.[\[1\]](#)[\[3\]](#) However, a significant knowledge gap exists regarding its biological properties. There is a complete absence of published data on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. This lack of information makes it impossible to predict its effects and safety profile with any certainty. Further research, including in vitro receptor binding and functional assays, metabolic stability studies, and in vivo animal studies, is necessary to understand the pharmacological and toxicological risks associated with this research chemical.

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